Welcome to the BenchChem Online Store!
molecular formula C7H10N2 B1339713 6-Ethylpyridin-3-amine CAS No. 126553-00-2

6-Ethylpyridin-3-amine

Cat. No. B1339713
M. Wt: 122.17 g/mol
InChI Key: ZKPKEODUAJQPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05780482

Procedure details

2-Ethyl-5-nitropyridine (16.3 g) was dissolved in IMS (200 ml) and hydrogenated at ambient temperature at 1 atmosphere using 10% palladium charcoal (0.5 g) as the catalyst. The mixture was filtered to remove the catalyst and the filtrate evaporated to give 5-amino-2-ethylpyridine as an oil.
Quantity
16.3 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][N:4]=1)[CH3:2]>[Pd]>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)C1=NC=C(C=C1)[N+](=O)[O-]
Name
IMS
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.